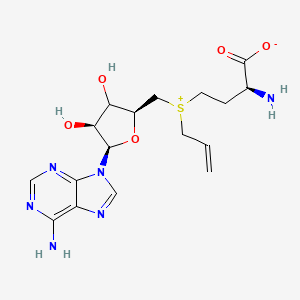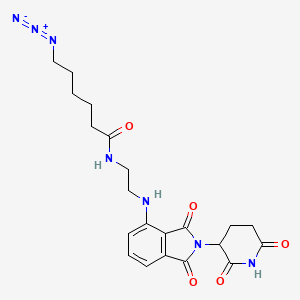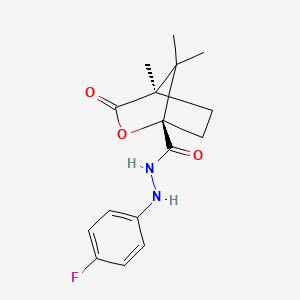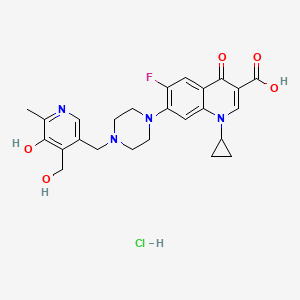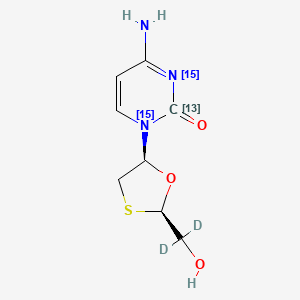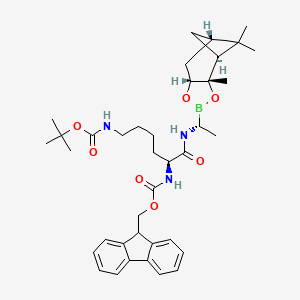
c-Myc inhibitor 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Myc inhibitor 14 is a compound that selectively inhibits the c-Myc protein, a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The c-Myc protein plays a crucial role in regulating cell growth, differentiation, metabolism, and apoptosis. By inhibiting c-Myc, this compound has shown potential in triggering rapid tumor regression with minimal side effects .
準備方法
The preparation of c-Myc inhibitor 14 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the synthesis of the compound through a series of chemical reactions, including the formation of intermediate compounds and their subsequent transformation into the final product . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
c-Myc inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
科学的研究の応用
c-Myc inhibitor 14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of c-Myc in various cellular processes . In biology, it is employed to investigate the effects of c-Myc inhibition on cell growth, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia and breast cancer . Additionally, it has applications in the development of new drugs and therapies targeting c-Myc .
作用機序
The mechanism of action of c-Myc inhibitor 14 involves the direct inhibition of the c-Myc protein. c-Myc must heterodimerize with Max to become transcriptionally active. This compound disrupts this process by binding to the c-Myc/Max interface, preventing the formation of the c-Myc/Max complex . This inhibition leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the c-Myc/Max complex and downstream signaling pathways regulated by c-Myc .
類似化合物との比較
c-Myc inhibitor 14 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the c-Myc protein . Similar compounds include other c-Myc inhibitors such as Omomyc, a MYC dominant-negative gene product, and small-molecule MYC inhibitors that disrupt MYC/MAX heterodimerization . These compounds share the common goal of targeting the c-Myc protein but may differ in their specific mechanisms of action and efficacy .
特性
分子式 |
C38H52BN3O7 |
|---|---|
分子量 |
673.6 g/mol |
IUPAC名 |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1 |
InChIキー |
WEHFFJKBEHJKEA-SHDKRXJISA-N |
異性体SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


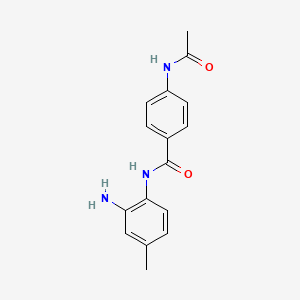

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


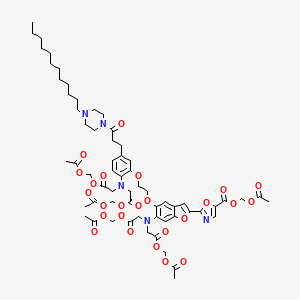
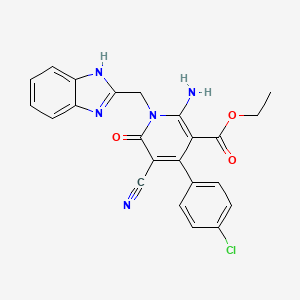
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
